4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine
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Overview
Description
4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a propyl group at position 4, a pyridin-2-yl group at position 3, and an amine group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridin-2-yl boronic acid and a suitable halogenated pyrazole intermediate.
Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions, where the pyrazole intermediate is treated with a propyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted pyrazole derivatives.
Scientific Research Applications
4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Propyl-3-methyl-1-phenyl-2-pyrazolin-5-one
- 3-(3-Pyridin-2-yl)-1h-pyrazol-5-amine
- 4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-one
Uniqueness
4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H14N4 |
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Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-propyl-5-pyridin-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-2-5-8-10(14-15-11(8)12)9-6-3-4-7-13-9/h3-4,6-7H,2,5H2,1H3,(H3,12,14,15) |
InChI Key |
SRJMITYVEFWHKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NN=C1N)C2=CC=CC=N2 |
Origin of Product |
United States |
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